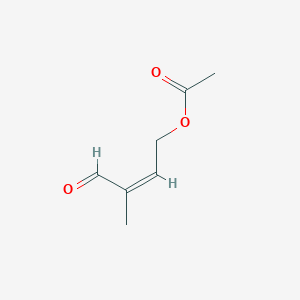

3-Formylcrotyl acetate

Descripción general

Descripción

It is a mono-constituent substance of organic origin, primarily used for research and development purposes. This compound is characterized by its unique structure, which includes both an aldehyde and an ester functional group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylcrotyl acetate typically involves the hydroformylation of 1-vinylethylene diacetate under high-pressure conditions. This process yields the branched aldehyde with regioselectivities of up to 80% . The intermediate product is then converted into the α,β-unsaturated aldehyde, which is subsequently acetylated to form this compound.

Industrial Production Methods: Industrial production of this compound often employs the Wittig reaction, a well-known method for converting carbonyl compounds into olefins. This reaction is adapted to industrial conditions by using readily accessible solvents and proton acceptors, as well as a simplified synthesis for the auxiliary reagent triphenylphosphine .

Análisis De Reacciones Químicas

Types of Reactions: 3-Formylcrotyl acetate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed:

Oxidation: 3-Formylcrotyl acid.

Reduction: 3-Hydroxycrotyl acetate.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

3-Formylcrotyl acetate has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biochemical pathways involving aldehydes and esters.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Mecanismo De Acción

The mechanism of action of 3-Formylcrotyl acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways .

Comparación Con Compuestos Similares

3-Formylcrotyl alcohol: Similar structure but with a hydroxyl group instead of an ester.

3-Formylcrotyl acid: The aldehyde group is oxidized to a carboxylic acid.

3-Formylcrotyl amide: The ester group is replaced with an amide.

Uniqueness: 3-Formylcrotyl acetate is unique due to its dual functional groups (aldehyde and ester), which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .

Actividad Biológica

3-Formylcrotyl acetate, a compound with the molecular formula C7H10O3, is characterized by its unique structure that includes both aldehyde and ester functional groups. This dual functionality not only makes it a valuable intermediate in organic synthesis but also suggests potential biological activities that merit further investigation. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in pharmacology.

This compound can be synthesized through various methods, including hydroformylation and oxidation processes. The compound's structure allows it to engage in several types of chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : It can be reduced to yield the corresponding alcohol.

- Substitution : The ester group is capable of undergoing nucleophilic substitution reactions.

Key Properties

| Property | Value |

|---|---|

| CAS Number | 14918-80-0 |

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its reactivity as an electrophile due to the presence of the aldehyde group. This reactivity allows it to participate in biochemical pathways by forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which may further participate in metabolic pathways.

Biological Activities

Preliminary studies suggest that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, indicating its usefulness in developing new antibiotics.

- Antifungal Activity : Similar to its antimicrobial effects, there are indications that it may be effective against certain fungal strains.

- Cytotoxicity : Research into related compounds suggests that derivatives of this compound could have tumor cell-specific cytotoxicity.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Crotonic Acid | C4H6O2 | A simpler fatty acid without formyl or acetate groups. |

| Acetoxybutyric Acid | C6H10O3 | Contains an additional butyric acid structure; similar functional groups. |

| 4-Acetoxy-2-butenal | C6H10O3 | Similar aldehyde functionality but differs in carbon chain length. |

Uniqueness : this compound is distinguished by its specific arrangement of functional groups (formyl and acetate) on a crotyl backbone, enhancing its reactivity compared to simpler analogs like crotonic acid.

Propiedades

Número CAS |

14918-80-0 |

|---|---|

Fórmula molecular |

C7H10O3 |

Peso molecular |

142.15 g/mol |

Nombre IUPAC |

[(E)-3-methyl-4-oxobut-2-enyl] acetate |

InChI |

InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+ |

Clave InChI |

LPDDKAJRWGPGSI-ZZXKWVIFSA-N |

SMILES |

CC(=CCOC(=O)C)C=O |

SMILES isomérico |

C/C(=C\COC(=O)C)/C=O |

SMILES canónico |

CC(=CCOC(=O)C)C=O |

Key on ui other cas no. |

14918-80-0 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.